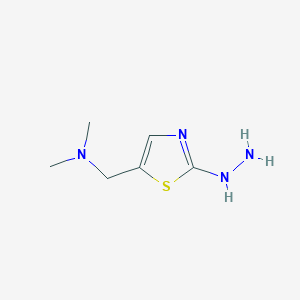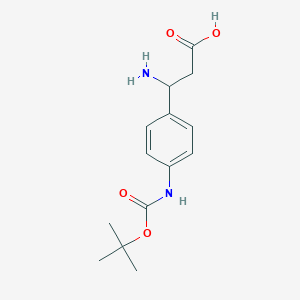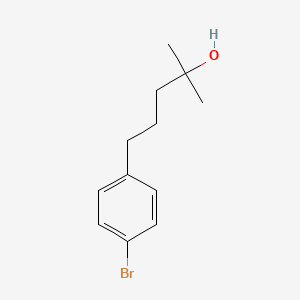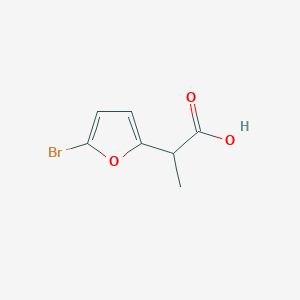
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine is a heterocyclic compound that contains a thiazole ring substituted with a hydrazine group at the 2-position and a dimethylmethanamine group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the hydrazine and dimethylmethanamine groups. One common synthetic route starts with the reaction of a substituted thiourea with α-haloketones to form the thiazole ring. The hydrazine group can then be introduced through nucleophilic substitution reactions, and the dimethylmethanamine group can be added via reductive amination .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiazole ring can also interact with biological receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine include other thiazole derivatives with different substituents. For example:
2-(2-Hydrazinyl)thiazole: Lacks the dimethylmethanamine group and has different biological activities.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Contains a triazole ring and has been studied for its antimycobacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12N4S |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
1-(2-hydrazinyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H12N4S/c1-10(2)4-5-3-8-6(9-7)11-5/h3H,4,7H2,1-2H3,(H,8,9) |
Clave InChI |
IFBUYSFIRUIFEH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CN=C(S1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)






![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)






